molecular formula C13H14N4O2S B2557379 N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 877432-99-0

N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2557379
CAS No.: 877432-99-0
M. Wt: 290.34
InChI Key: FCAIBWBUAXZYHW-UHFFFAOYSA-N
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Description

This compound (CAS RN: 898606-02-5) features a 1,2,4-triazin-5-one core linked via a thioether bridge to an acetamide group substituted with a 3,4-dimethylphenyl moiety. Its molecular formula is C₂₁H₂₂N₄O₂S, with a molecular weight of 394.49 g/mol .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8-3-4-10(5-9(8)2)15-12(19)7-20-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAIBWBUAXZYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.

    Thioacetamide Group Introduction: The thioacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated acetamide precursor.

    Coupling with 3,4-Dimethylphenyl Group: The final step involves coupling the triazine-thioacetamide intermediate with a 3,4-dimethylphenyl group through a condensation reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl group in the thioacetamide, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structural features.

Medicine

    Drug Development: Exploration of its pharmacological properties for the treatment of diseases.

    Diagnostic Agents: Use in the development of diagnostic tools and imaging agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Industry: Use in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name / CAS RN Core Structure Substituents (Triazine Ring) Phenyl Substituents Molecular Weight (g/mol) Reported Activity References
Target Compound (898606-02-5) 1,2,4-Triazin-5-one None 3,4-Dimethyl 394.49 Not explicitly reported
381716-93-4 1,2,4-Triazin-5-one 4-Amino, 6-Methyl 2,4-Dimethyl 319.38 Not explicitly reported
BI82233 (898606-02-5 derivative) 1,2,4-Triazin-5-one 6-[(4-Methylphenyl)methyl] 3,4-Dimethyl Higher than 394.49* Not explicitly reported
Zolnowska et al. (2017) sulfonamide derivatives 1,2,4-Triazin-5-one 2-Alkylthio, 4-Chloro Benzenesulfonamide group ~380–396 Anticancer, apoptosis
Makk et al. (2021) phosphonic acids (e.g., 81f) 1,2,4-Triazin-5-one 6-Fluoro, 2-Trifluoroacetamido Aryl phosphonate ~450–500 (estimated) High antioxidant activity
Key Observations:
  • Substituent Position on Phenyl Ring : The target compound’s 3,4-dimethylphenyl group contrasts with the 2,4-dimethylphenyl in CAS RN 381716-93-4 . Steric and electronic differences at these positions may influence receptor binding or metabolic stability.
  • Functional Group Replacements: Replacing the acetamide with a benzenesulfonamide (as in Zolnowska’s derivatives) introduces stronger hydrogen-bonding capacity, which correlates with improved anticancer activity in QSAR studies .

Biological Activity

N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14N4OSC_{12}H_{14}N_4OS. It features a thiazole moiety linked to a 3,4-dimethylphenyl group and an acetamide functional group. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the same class. For instance, compounds with thiazole and triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and autophagy in cancer cells. This dual action enhances the efficacy against both sensitive and resistant cancer cell lines.
  • Case Study : A related compound demonstrated an IC50 value of 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL against specific cancer cell lines, indicating strong cytotoxicity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Similar thiazole derivatives have shown effectiveness against various bacterial strains.

  • Activity Assessment : Compounds with similar structural features have been tested against Gram-positive and Gram-negative bacteria using the dilution method.
  • Findings : Some derivatives reported significant antibacterial activity, suggesting that modifications in the thiazole ring can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound.

Structural FeatureImpact on Activity
3,4-Dimethyl substitutionIncreases cytotoxicity
Thiazole moietyEssential for antimicrobial properties
Acetamide groupEnhances solubility and bioavailability

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : Melanoma (A375), pancreatic cancer (PANC-1), and chronic myeloid leukemia (K562).
  • Results : The compound showed significant growth inhibition with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of similar compounds:

  • Model Used : A375 xenograft model in mice.
  • Outcome : Significant tumor growth reduction was observed, indicating promising in vivo efficacy .

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